2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Description
This compound (CAS 690644-75-8) is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-yl group at position 5 and an allyl (prop-2-en-1-yl) group at position 2. A sulfanyl bridge at position 2 connects the core to an acetamide group, which is further substituted with a 3-phenyl-1,2,4-thiadiazol-5-yl moiety at the nitrogen atom . Its synthesis likely involves alkylation of a thienopyrimidinone-thiol intermediate with a chloroacetamide derivative, analogous to methods for related triazole-based acetamides .
Properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3S3/c1-2-10-28-21(30)18-15(16-9-6-11-31-16)12-32-20(18)26-23(28)33-13-17(29)24-22-25-19(27-34-22)14-7-4-3-5-8-14/h2-9,11-12H,1,10,13H2,(H,24,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCVNTNIUAIYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC=C2C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic molecule exhibiting potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological mechanisms based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 507.6 g/mol . The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O3S3 |
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Group : Coupling reactions with furan derivatives are utilized.
- Attachment of the Thiadiazol Moiety : This involves reactions with thiadiazole derivatives to form the final compound.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. A study indicated that derivatives of thieno[2,3-d]pyrimidine demonstrated potent antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds were established, highlighting their potential as antimicrobial agents.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of furan and thieno[2,3-d]pyrimidine moieties likely plays a crucial role in binding to these targets and modulating their activity .
Case Studies
A notable case study investigated the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting bacterial growth. Compounds were tested for their antimicrobial activity in vitro against both Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited significant activity with low toxicity profiles, making them promising candidates for further development .
Toxicity Assessment
Toxicity evaluations using hemolytic assays revealed that many tested compounds were non-toxic at concentrations up to 200 micromolar . This suggests a favorable safety profile for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized by comparing it to derivatives with shared motifs:
Key Observations:
- Substituent Effects: Furan vs. Allyl Group: The 3-allyl substituent on the thienopyrimidinone core may enhance metabolic stability compared to methyl or ethyl groups in analogs , as the double bond could resist oxidative degradation. Thiadiazole vs.
Bioactivity and Mechanism Insights
- Anti-Exudative Activity : Triazole-based analogs (e.g., ) show dose-dependent inhibition of inflammation, with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhancing efficacy. The target compound’s 3-phenyl-thiadiazole group may mimic this effect .
- Antimicrobial Activity: Thienopyrimidinones with carboxamide substituents exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus . The target compound’s thiadiazole acetamide moiety could broaden activity via interactions with bacterial enzyme binding pockets .
- Docking and Affinity: Structural similarity networks (as in ) suggest that minor changes, such as replacing furan with thiophene, significantly alter docking scores (Δaffinity > 1.5 kcal/mol) due to interactions with hydrophobic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
